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An In-depth Technical Guide to 5-Methyl-1H-
pyrazolo[4,3-b]pyridine
For Researchers, Scientists, and Drug Development Professionals

Introduction
5-Methyl-1H-pyrazolo[4,3-b]pyridine is a heterocyclic organic compound belonging to the

pyrazolopyridine class. These structures are of significant interest in medicinal chemistry due to

their structural similarity to purine bases, making them valuable scaffolds for interacting with a

variety of biological targets. The pyrazolo[4,3-b]pyridine core, in particular, has been identified

as a promising framework for the development of kinase inhibitors and other therapeutic

agents. This technical guide provides a comprehensive overview of the known physical and

chemical properties of 5-Methyl-1H-pyrazolo[4,3-b]pyridine, detailed experimental protocols

for its synthesis, and insights into its biological activities.

Physical and Chemical Properties
A summary of the key physical and chemical identifiers for 5-Methyl-1H-pyrazolo[4,3-
b]pyridine is provided below. It is important to note that while some experimental data for

related compounds is available, specific experimental values for the target compound are

limited.
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Table 1: Physical and Chemical Properties of 5-Methyl-1H-pyrazolo[4,3-b]pyridine

Property Value Source

CAS Number 52090-69-4

Molecular Formula C₇H₇N₃

Molecular Weight 133.15 g/mol [1]

IUPAC Name
5-methyl-1H-pyrazolo[4,3-

b]pyridine
[2]

Canonical SMILES CC1=CC=C2NN=CC2=N1 [2]

InChI

InChI=1S/C7H7N3/c1-5-2-3-6-

7(9-5)4-8-10-6/h2-4H,1H3,

(H,8,10)

[2]

Melting Point

Not available. A related

compound, 1-Methyl-1H-

pyrazolo[3,4-d]pyrimidin-4(5H)-

one, has a melting point of

440–442 K.

Boiling Point Not available.

Solubility

Expected to be soluble in polar

organic solvents like DMSO

and DMF.

pKa Not available.

LogP (predicted) 0.596 [2]

Spectral Data
Detailed experimental spectral data for 5-Methyl-1H-pyrazolo[4,3-b]pyridine is not readily

available in the surveyed literature. However, data from closely related substituted

pyrazolo[4,3-b]pyridines can provide valuable insights into the expected spectral

characteristics.
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Table 2: Predicted and Representative Spectral Data

Spectrum Predicted/Representative Data

¹H NMR

Expected signals for aromatic protons on the

pyridine and pyrazole rings, and a singlet for the

methyl group. For example, in ethyl 1-(4-methyl-

2-nitrophenyl)-6-nitro-1H-pyrazolo[4,3-

b]pyridine-3-carboxylate, the methyl group

appears as a singlet at δ 2.60 ppm.[3]

¹³C NMR

Expected signals for the carbon atoms of the

fused heterocyclic rings and the methyl group.

In the aforementioned related compound, the

methyl carbon appears at δ 21.4 ppm.[3]

Infrared (IR)

Characteristic peaks for C-H, C=C, C=N, and N-

H stretching and bending vibrations are

expected.

Mass Spectrometry (MS)

The molecular ion peak (M+) is expected at m/z

= 133. Fragmentation may involve the loss of

the methyl group or cleavage of the heterocyclic

rings.

Experimental Protocols
While a specific protocol for the synthesis of 5-Methyl-1H-pyrazolo[4,3-b]pyridine was not

found, a general and efficient method for the synthesis of substituted pyrazolo[4,3-b]pyridines

has been developed.[3] This protocol can be adapted for the synthesis of the target compound.

Experimental Workflow: Synthesis of Pyrazolo[4,3-b]pyridines

General synthesis of pyrazolo[4,3-b]pyridines.

Detailed Methodology (Adapted from[3])

Step 1: Synthesis of the Pyridin-2-yl keto ester (SNAr Reaction)
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To a solution of a substituted 2-chloro-3-nitropyridine in an appropriate solvent (e.g., THF),

add a base (e.g., NaH) at a reduced temperature.

Slowly add ethyl acetoacetate to the reaction mixture.

Allow the reaction to proceed at room temperature or with gentle heating until completion,

as monitored by TLC.

Work up the reaction mixture to isolate the pyridin-2-yl keto ester.

Step 2: Synthesis of the Pyrazolo[4,3-b]pyridine (Modified Japp-Klingemann Reaction)

Dissolve the pyridin-2-yl keto ester and an appropriate arenediazonium tosylate in a

suitable solvent (e.g., ethanol).

Add a base, such as pyridine, followed by a secondary amine like pyrrolidine.

Stir the reaction mixture at room temperature or with gentle heating. The reaction involves

azo-coupling, deacylation, and pyrazole ring annulation.

Upon completion, the product can be isolated and purified using standard techniques such

as column chromatography.

Biological Activity and Signaling Pathways
Derivatives of 5-Methyl-1H-pyrazolo[4,3-b]pyridine have been investigated as small-molecule

inhibitors of the programmed cell death-1 (PD-1)/programmed cell death-ligand 1 (PD-L1)

signaling pathway, a critical immune checkpoint in cancer therapy.[4]

Mechanism of Action: PD-1/PD-L1 Inhibition

Small-molecule inhibitors based on the pyrazolopyridine scaffold are thought to function by

inducing the dimerization of PD-L1.[5][6] This dimerization prevents the interaction of PD-L1

with its receptor, PD-1, on T-cells. The blockage of this interaction abrogates the inhibitory

signal, thereby restoring T-cell activation and promoting an anti-tumor immune response.

Signaling Pathway Diagram: PD-1/PD-L1 Inhibition by 5-Methyl-1H-pyrazolo[4,3-b]pyridine
Derivative
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Inhibition of the PD-1/PD-L1 pathway.

Conclusion
5-Methyl-1H-pyrazolo[4,3-b]pyridine represents a molecule of considerable interest for its

potential applications in drug discovery, particularly in the field of cancer immunotherapy. While

comprehensive experimental data for this specific compound remains somewhat elusive, the

information available for related structures provides a solid foundation for further research and

development. The synthetic methodologies are established, and the mechanism of action for its

derivatives as PD-1/PD-L1 inhibitors is an active area of investigation. This guide serves as a

valuable resource for scientists and researchers working with this and similar heterocyclic

compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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